
1,1,1-Trimethylhydrazinium iodide
Descripción general
Descripción
1,1,1-Trimethylhydrazinium iodide is a chemical compound with the molecular formula H₂NN(CH₃)₃I. It is known for its application as a vicarious nucleophilic substitution reagent, particularly in aromatic amination reactions . This compound is also referred to as 1,1,1-Trimethylhydrazine iodide, N,N,N-Trimethylhydrazinium iodide, and Trimethylhydrazonium iodide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trimethylhydrazinium iodide can be synthesized from 1,1-dimethylhydrazine and methyl iodide. The process involves the following steps :
Reactants: 1,1-dimethylhydrazine (4 g, 5.1 mL, 67 mmol) and methyl iodide (9.4 g, 67 mmol).
Solvent: Dry tetrahydrofuran (THF) (60 mL).
Reaction Conditions: The solution of 1,1-dimethylhydrazine in THF is cooled in an ice-water bath. Methyl iodide is added dropwise with mechanical stirring. The addition is exothermic, forming a slurry that becomes very thick over time.
Stirring: The mixture is allowed to stir at room temperature for 2 hours.
Análisis De Reacciones Químicas
Vicarious Nucleophilic Amination of Nitroaromatics
TMHI is widely employed for introducing amino groups into nitroaromatic compounds via VNS of hydrogen (VNS-H). This method avoids the need for activating groups like halides or sulfonates.
Key Reactions and Regioselectivity
- Nitroquinolines : Reaction with mononitroquinolines (e.g., 5-nitroquinoline) produces amino derivatives with ortho or para regioselectivity relative to the nitro group (Table 1) .
- Polynitrobenzenes : TMHI aminates picramide (2,4,6-trinitroaniline) to yield TATB (1,3,5-triamino-2,4,6-trinitrobenzene) in >95% yield under mild conditions (NaOMe or t-BuOK, DMSO, 25°C) .
- Dinitropyrazoles : TMHI reacts with 3,5-dinitropyrazole to form 4-amino-3,5-dinitro-1H-pyrazole, a precursor for energetic materials .
Table 1 : Regioselectivity in TMHI-mediated amination of nitroquinolines
Substrate | Position of NO₂ | Major Product (Yield) | Minor Product (Yield) |
---|---|---|---|
5-Nitroquinoline | C5 | 6-NH₂ (61%) | 8-NH₂ (26%) |
8-Nitroquinoline | C8 | 7-NH₂ (68%) | 5-NH₂ (18%) |
Reaction Mechanism
The VNS mechanism involves two steps (Scheme 1):
- σ-Adduct Formation : TMHI generates a ylide (TMAI ) under basic conditions, which attacks the aromatic ring at positions activated by electron-withdrawing groups (e.g., NO₂).
- Deprotonation and Elimination : The σ adduct undergoes deprotonation, followed by elimination of trimethylamine to yield the aminated product .
Scheme 1 : Simplified VNS mechanism
textNitroarene + TMAI → σ Adduct → Deprotonation → Aminated Product + NMe₃
Experimental evidence:
- σ Adducts detected via ¹H NMR spectroscopy .
- Kinetic control confirmed by quantum-chemical TS energy calculations .
Comparison with Other Aminating Reagents
TMHI exhibits superior reactivity and regioselectivity compared to traditional VNS reagents (e.g., hydroxylamine or hydrazine derivatives):
- Broader Substrate Scope : Effective for nitroarenes, polynitrobenzenes, and nitroazoles .
- Mild Conditions : Reactions occur at 25°C vs. >150°C for classical nitration/amination routes .
- Unique Regioselectivity : Favors ortho amination in nitroquinolines, unlike other reagents that target para positions .
Aplicaciones Científicas De Investigación
1,1,1-Trimethylhydrazinium iodide has several scientific research applications, including:
Biology: Its role in biological research is less documented, but it may be used in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism by which 1,1,1-Trimethylhydrazinium iodide exerts its effects involves vicarious nucleophilic substitution. The compound acts as a nucleophilic aminating reagent, facilitating the substitution of hydrogen atoms in aromatic compounds with amino groups . This process involves the formation of an intermediate complex, which undergoes further reactions to yield the final aminated product .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethylhydrazine: A precursor in the synthesis of 1,1,1-Trimethylhydrazinium iodide.
Trimethylhydrazonium iodide: Another name for this compound.
N,N,N-Trimethylhydrazinium iodide: Another name for this compound.
Uniqueness
This compound is unique due to its high reactivity as a vicarious nucleophilic substitution reagent. It can produce isomers not typically obtained with other nucleophilic aminating reagents . This makes it a valuable tool in synthetic organic chemistry for the preparation of aminated aromatic compounds .
Actividad Biológica
1,1,1-Trimethylhydrazinium iodide (TMHI) is a highly reactive compound primarily utilized as a reagent in organic synthesis, particularly in vicarious nucleophilic substitution (VNS) reactions. Its biological activity is of interest due to its role in aminating aromatic compounds, which can lead to the development of biologically active molecules. This article explores the biological activity of TMHI, highlighting its applications, mechanisms of action, and relevant case studies.
TMHI is synthesized from 1,1-dimethylhydrazine and methyl iodide. The reaction typically occurs in solvents like dimethyl sulfoxide (DMSO), with bases such as sodium methoxide or potassium tert-butoxide facilitating the process. This synthesis route allows for the efficient production of TMHI, which can be utilized directly in subsequent reactions without the need for isolation .
TMHI acts as a nucleophilic amination reagent through a mechanism that involves the formation of an intermediate that can effectively substitute hydrogen atoms on aromatic rings with amino groups. This process is crucial for synthesizing various nitrogen-containing compounds which have significant biological implications.
Proposed Mechanism
The proposed mechanism for the action of TMHI involves:
- Nucleophilic Attack : The nitrogen atom in TMHI attacks the electrophilic carbon on the aromatic compound.
- Formation of Amino Compounds : This leads to the substitution of hydrogen atoms with amino groups, resulting in amine derivatives that exhibit diverse biological activities.
Biological Activity
The biological activity of TMHI is primarily demonstrated through its application in synthesizing biologically relevant compounds. Notable studies include:
- Amination of Nitroarenes : TMHI has been effectively used to introduce amino groups into nitroaromatic substrates, which are precursors for pharmaceuticals and agrochemicals. For instance, it has been employed to synthesize TATB (tri-amino-trinitrobenzene) with high yields and purity .
- Antitubercular Activity : Research indicates that derivatives synthesized using TMHI can exhibit antitubercular properties. For example, compounds derived from nitroimidazoles have shown promise against Mycobacterium tuberculosis, suggesting that TMHI could play a role in developing new treatments for tuberculosis .
Case Study 1: Vicarious Amination Reactions
In a study investigating the use of TMHI as an aminating reagent for nitroarenes, researchers found that TMHI facilitated the introduction of amino groups efficiently under mild conditions. The study reported yields exceeding 90% for several target compounds, demonstrating TMHI's effectiveness in producing biologically active amines .
Case Study 2: Synthesis of Antitubercular Agents
Another significant application involved synthesizing analogs of PA-824, a nitroimidazole with antitubercular activity. The study highlighted how substituents introduced via TMHI affected the electrochemical behavior and stability of these compounds, influencing their biological activity against Mycobacterium tuberculosis strains .
Data Table: Summary of Biological Applications
Compound Type | Application | Yield (%) | Biological Activity |
---|---|---|---|
Nitroaromatic Amines | TATB synthesis | >90 | Potentially explosive |
Nitroimidazole Derivatives | Antitubercular agents | Variable | Active against M. tuberculosis |
Functionalized Azoles | Anticancer agents | Variable | Cytotoxic effects observed |
Propiedades
IUPAC Name |
amino(trimethyl)azanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11N2.HI/c1-5(2,3)4;/h4H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNPDVKKRBWQAA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)N.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954539 | |
Record name | 1,1,1-Trimethylhydrazin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | 1,1,1-Trimethylhydrazinium iodide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19157 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3288-80-0 | |
Record name | Hydrazinium, 1,1,1-trimethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3288-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazinium, 1,1,1-trimethyl-, iodide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003288800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3288-80-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3288-80-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33596 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazinium, 1,1,1-trimethyl-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,1-Trimethylhydrazin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrazinium, 1,1,1-trimethyl-, iodide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.